molecular formula C7H6ClNO3S B14850307 6-Formyl-4-methylpyridine-2-sulfonyl chloride

6-Formyl-4-methylpyridine-2-sulfonyl chloride

Cat. No.: B14850307
M. Wt: 219.65 g/mol
InChI Key: RHTVCEVVSZLTFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Formyl-4-methylpyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a formyl group at the 6th position, a methyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-4-methylpyridine-2-sulfonyl chloride typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the following steps:

    Nitration: The starting material, 4-methylpyridine, undergoes nitration to introduce a nitro group at the 2nd position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Formylation: The amino group is converted to a formyl group through formylation reactions, often using formic acid or formamide.

    Sulfonylation: Finally, the formylated compound is treated with sulfonyl chloride reagents to introduce the sulfonyl chloride group at the 2nd position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-4-methylpyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Carboxylic Acids: Formed by oxidation of the formyl group.

    Alcohols: Formed by reduction of the formyl group.

Scientific Research Applications

6-Formyl-4-methylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug development due to its ability to form bioactive sulfonamide derivatives.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Formyl-4-methylpyridine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The formyl group can also participate in reactions typical of aldehydes, such as nucleophilic addition and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-methylpyridine-2-sulfonyl chloride
  • 6-Bromo-4-methylpyridine-2-sulfonyl chloride
  • 6-Methoxy-4-methylpyridine-2-sulfonyl chloride

Uniqueness

6-Formyl-4-methylpyridine-2-sulfonyl chloride is unique due to the presence of the formyl group, which imparts additional reactivity compared to its chloro, bromo, and methoxy analogs

Properties

Molecular Formula

C7H6ClNO3S

Molecular Weight

219.65 g/mol

IUPAC Name

6-formyl-4-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H6ClNO3S/c1-5-2-6(4-10)9-7(3-5)13(8,11)12/h2-4H,1H3

InChI Key

RHTVCEVVSZLTFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.